Cas no 93765-68-5 (chloromethyl morpholine-4-carboxylate)

chloromethyl morpholine-4-carboxylate structure
93765-68-5 structure
Product Name:chloromethyl morpholine-4-carboxylate
Numero CAS:93765-68-5
MF:C6H10ClNO3
MW:179.601500988007
MDL:MFCD20627473
CID:1981263
PubChem ID:23371992
Update Time:2024-10-26

chloromethyl morpholine-4-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Morpholinecarboxylic acid, chloromethyl ester
    • chloromethyl morpholine-4-carboxylate
    • Chloromethyl 4-morpholinecarboxylate (ACI)
    • DB-297105
    • CS-0160285
    • chloromethyl 4-morpholinecarboxylate
    • 4-[(Chloromethoxy)carbonyl]morpholine
    • EN300-1272308
    • AS-67567
    • AKOS037646245
    • LHXLWSDJXYETLZ-UHFFFAOYSA-N
    • Chloromethylmorpholine-4-carboxylate
    • MFCD20627473
    • SCHEMBL2914249
    • DTXSID201291222
    • SY244561
    • F52722
    • 93765-68-5
    • BCP32449
    • MDL: MFCD20627473
    • Inchi: 1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2
    • Chiave InChI: LHXLWSDJXYETLZ-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CCOCC1)OCCl

Proprietà calcolate

  • Massa esatta: 179.035
  • Massa monoisotopica: 179.035
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 136
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.8A^2
  • XLogP3: 0.4

chloromethyl morpholine-4-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02170-5g
chloromethyl morpholine-4-carboxylate
93765-68-5 97%
5g
$800 2023-09-07
Chemenu
CM363119-250mg
Chloromethyl morpholine-4-carboxylate
93765-68-5 95%+
250mg
$56 2023-01-09
Chemenu
CM363119-1g
Chloromethyl morpholine-4-carboxylate
93765-68-5 95%+
1g
$96 2024-07-19
Chemenu
CM363119-5g
Chloromethyl morpholine-4-carboxylate
93765-68-5 95%+
5g
$404 2024-07-19
eNovation Chemicals LLC
Y1132481-5g
chloromethyl morpholine-4-carboxylate
93765-68-5 95%
5g
$455 2024-07-23
abcr
AB491340-250 mg
Chloromethyl morpholine-4-carboxylate; .
93765-68-5
250MG
€150.40 2023-04-20
abcr
AB491340-1 g
Chloromethyl morpholine-4-carboxylate; .
93765-68-5
1g
€274.10 2023-04-20
eNovation Chemicals LLC
D772590-1g
4-Morpholinecarboxylic acid, chloromethyl ester
93765-68-5 97%
1g
$95 2024-06-06
eNovation Chemicals LLC
D772590-5g
4-Morpholinecarboxylic acid, chloromethyl ester
93765-68-5 97%
5g
$230 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG480-50mg
chloromethyl morpholine-4-carboxylate
93765-68-5 97%
50mg
142.0CNY 2021-07-14

chloromethyl morpholine-4-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Heptane ;  -20 °C; 1 h, -15 - -5 °C
1.2 Reagents: Water
Riferimento
Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as modulators of T helper cells (Th1/Th2)
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
Riferimento
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; Krasinski, Antoni; Fokin, Valery V.; Sharpless, K. Barry, Synlett, 2005, (18), 2847-2850

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 1.5 h, 0 °C → rt
Riferimento
Preparation of phosphonomethoxy acyclic nucleotide analogs as antiviral agents
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  2 h, 0 °C
Riferimento
Preparation of dihydroquinolines useful for treatment of multiple sclerosis
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C; 0 °C → rt; 5 h, rt
Riferimento
Tricyclic heterocyclic compounds as antiviral agents and their preparation and use in the treatment of HIV infection
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Heptane
1.2 Solvents: Water ;  -20 °C; 1 h, -15 - -5 °C
Riferimento
Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as interleukin-4 gene expression inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
Riferimento
Preparation of O-substituted hydroxyaryl derivatives for genetic transcription inhibitor
, World Intellectual Property Organization, , ,

chloromethyl morpholine-4-carboxylate Preparation Products

Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD